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Compound of Interest

Compound Name: AH 11110A

Cat. No.: B15616285 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
AH 11110A is identified as an antagonist of the α1B-adrenoceptor.[1][2] Adrenoceptors, a class

of G protein-coupled receptors, are crucial in mediating the physiological effects of the

catecholamines, norepinephrine and epinephrine. The α1-adrenoceptors are subdivided into

three subtypes: α1A, α1B, and α1D. The α1B-adrenoceptor subtype is involved in various

physiological processes, including smooth muscle contraction, and is a subject of investigation

for various therapeutic applications. This guide provides a comprehensive overview of the

available technical information for the in vitro research use of AH 11110A.

It is important to note that publicly available information regarding the specific quantitative data,

detailed experimental protocols, and comprehensive signaling pathway analysis for AH
11110A is limited. This document summarizes the accessible information and provides a

general framework for its investigation based on the known pharmacology of α1B-adrenoceptor

antagonists.

Core Compound Information
Table 1: Chemical and Physical Properties of AH 11110A

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15616285?utm_src=pdf-interest
https://www.benchchem.com/product/b15616285?utm_src=pdf-body
https://www.pharma-planta.net/shop/cell25sk38945-ah-11110a-81298
https://www.medchemexpress.com/ah-11110a.html
https://www.benchchem.com/product/b15616285?utm_src=pdf-body
https://www.benchchem.com/product/b15616285?utm_src=pdf-body
https://www.benchchem.com/product/b15616285?utm_src=pdf-body
https://www.benchchem.com/product/b15616285?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616285?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 179388-65-9

Molecular Formula C21H26N2O2 · HCl

Molecular Weight 374.9 g/mol

Solubility Water: ~2.5 mg/mL

Storage
Powder: -20°C for 3 years; 4°C for 2 years. In

solvent: -80°C for 6 months; -20°C for 1 month.

Mechanism of Action and Signaling Pathway
AH 11110A functions as an antagonist at the α1B-adrenoceptor.[1][2] However, reports

suggest that it does not effectively distinguish between the different α1-adrenoceptor subtypes

(α1A, α1B, and α1D) and may also lack clear differentiation between α1 and α2-adrenoceptors.

[1][2] This lack of selectivity is a critical consideration for in vitro experimental design and data

interpretation.

The canonical signaling pathway initiated by the activation of α1B-adrenoceptors involves the

coupling to Gq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in

turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate

(IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from

the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, AH
11110A would be expected to inhibit these downstream signaling events upon stimulation by

an α1-adrenoceptor agonist like norepinephrine or phenylephrine.
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Canonical α1B-Adrenoceptor Signaling Pathway.

Experimental Protocols
Detailed, validated experimental protocols specifically using AH 11110A are not readily

available in the public domain. However, researchers can adapt standard in vitro assays for

characterizing α1-adrenoceptor antagonists.

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of AH 11110A for α1B-adrenoceptors and to

assess its selectivity against other adrenoceptor subtypes.

General Methodology:

Cell Lines: Use cell lines stably expressing the human α1B-adrenoceptor (e.g., HEK293,

CHO cells). For selectivity profiling, use cell lines expressing α1A, α1D, and α2 adrenoceptor

subtypes.

Radioligand: A subtype-selective radiolabeled antagonist, such as [3H]-prazosin, is

commonly used.

Procedure:
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Prepare cell membranes from the respective cell lines.

Incubate a fixed concentration of the radioligand with increasing concentrations of AH
11110A in a suitable binding buffer.

Non-specific binding is determined in the presence of a high concentration of a non-

labeled antagonist (e.g., phentolamine).

After incubation, separate bound and free radioligand by rapid filtration.

Quantify the bound radioactivity using liquid scintillation counting.

Analyze the data using non-linear regression to determine the IC50, from which the Ki can

be calculated using the Cheng-Prusoff equation.
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Workflow for Radioligand Binding Assay.

Functional Assays (Calcium Mobilization)
Objective: To determine the functional potency (IC50) of AH 11110A in inhibiting agonist-

induced α1B-adrenoceptor signaling.

General Methodology:

Cell Lines: Use cell lines endogenously or recombinantly expressing the α1B-adrenoceptor.

Calcium Indicator Dye: Utilize a fluorescent calcium indicator dye such as Fura-2 AM or Fluo-

4 AM.

Procedure:

Plate cells in a multi-well format and allow them to adhere.

Load the cells with the calcium indicator dye.

Pre-incubate the cells with varying concentrations of AH 11110A.

Stimulate the cells with a fixed concentration (e.g., EC80) of an α1-adrenoceptor agonist

(e.g., phenylephrine).

Measure the change in intracellular calcium concentration using a fluorescence plate

reader.

Analyze the dose-response curve to determine the IC50 of AH 11110A.
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Workflow for Calcium Mobilization Assay.

Quantitative Data
Specific, peer-reviewed quantitative data for AH 11110A, such as binding affinities (Ki) and

functional potencies (IC50) at various adrenoceptor subtypes, are not available in the public

scientific literature. Researchers are advised to perform their own in-house characterization to

determine these values within their specific assay systems. A hypothetical data table is

presented below to illustrate how such data would be structured.

Table 2: Hypothetical In Vitro Selectivity and Potency Profile of AH 11110A
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Receptor Subtype Binding Affinity (Ki, nM)
Functional Potency (IC50,
nM)

α1A-Adrenoceptor Data not available Data not available

α1B-Adrenoceptor Data not available Data not available

α1D-Adrenoceptor Data not available Data not available

α2A-Adrenoceptor Data not available Data not available

Conclusion
AH 11110A is a research compound identified as an α1B-adrenoceptor antagonist. A

significant limitation for its research use is the lack of publicly available, detailed

characterization data, particularly concerning its selectivity and potency. The information

provided in this guide serves as a foundational resource for researchers initiating studies with

this compound. It is strongly recommended that comprehensive in-house validation and

characterization be performed to ensure the reliability and interpretability of experimental

results. The provided general methodologies and signaling pathway diagrams offer a starting

point for the in vitro investigation of AH 11110A and its effects on α1B-adrenoceptor-mediated

cellular processes.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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